17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-trien-16-one
Description
17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0: 1,10 .0 3,8 ]heptadeca-3,5,7-trien-16-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple rings and functional groups[_{{{CITATION{{{_1{(1S,9R,10R,17R)-17-acetyl-2-oxa-15-azatetracyclo7.5.3.0{1,10}.0{3,8 ...
Properties
IUPAC Name |
17-acetyl-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-trien-16-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(19)14-15-11-6-2-3-8-13(11)21-17(18-16(14)20)9-5-4-7-12(15)17/h2-3,6,8,12,14-15H,4-5,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCDABLVFQUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3CCCCC3(NC1=O)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0 1,10 .0 3,8 ]heptadeca-3,5,7-trien-16-one typically involves multi-step organic reactions[_{{{CITATION{{{1{(1S,9R,10R,17R)-17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0{1,10}.0{3,8 ...](https://www.molinstincts.com/structure/1S-9R-10R-17R-17-acetyl-2-oxa-15-azatetracyclo-7-5-3-0-1-10-0-3-8-cstr-CT1012967659.html). One common approach is the cyclization of precursor molecules under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product[{{{CITATION{{{_1{(1S,9R,10R,17R)-17-acetyl-2-oxa-15-azatetracyclo7.5.3.0{1,10}.0{3,8 .... The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-throughput chemical processes[_{{{CITATION{{{_1{(1S,9R,10R,17R)-17-acetyl-2-oxa-15-azatetracyclo7.5.3.0{1,10}.0{3,8 .... Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_1{(1S,9R,10R,17R)-17-acetyl-2-oxa-15-azatetracyclo7.5.3.0{1,10}.0{3,8 ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0: 1,10 .0 3,8 ]heptadeca-3,5,7-trien-16-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0: 1,10 .0 3,8 ]heptadeca-3,5,7-trien-16-one can be compared to other similar compounds, such as:
Oxaazatetracyclo[5.5.0.03, 10.05, 8]dodecanes: : These compounds share structural similarities but may differ in functional groups and reactivity.
Hexanitrohexaazaisowurtzitane (CL-20): : Another complex molecule with high density and detonation velocity, used in explosives.
The uniqueness of 17-acetyl-2-oxa-15-azatetracyclo[7.5.3.0 1,10 .0 3,8 ]heptadeca-3,5,7-trien-16-one
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
